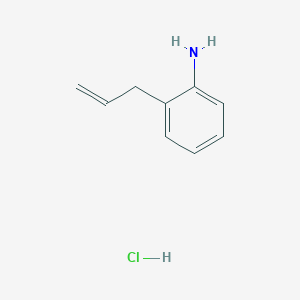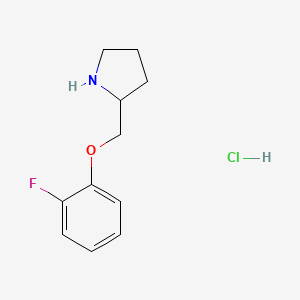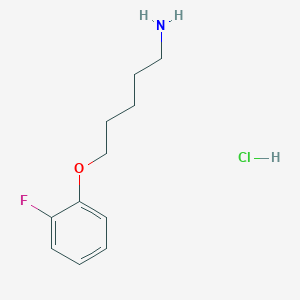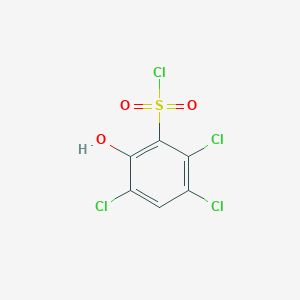
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1585225-95-1 . It has a molecular weight of 312.39 and its IUPAC name is benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Pharmacology
In pharmacology, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is explored for its potential as a building block in drug design due to its piperidine core structure . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Specifically, the benzyl-piperidine group is a key moiety for the inhibition of cholinesterase receptors, which are crucial for conditions like Alzheimer’s disease .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for synthesizing complex molecules. The sulfamoylmethyl group can act as a leaving group or be transformed into other functional groups, aiding in the creation of novel organic compounds .
Medicinal Chemistry
In medicinal chemistry, Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate’s utility is being investigated for the synthesis of compounds with potential therapeutic effects. Its molecular framework is conducive to modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Drug Design
The compound’s structural features, including the benzyl group and the piperidine ring, make it a candidate for the design of enzyme inhibitors and receptor modulators. It can be used to create analogs of known drugs or to develop new pharmacophores for drug discovery projects .
Chemical Engineering
In chemical engineering, this compound could be used in process development for the synthesis of pharmaceuticals. Its stability under various conditions makes it suitable for large-scale reactions and could help in optimizing manufacturing processes to increase yield and reduce costs .
Biochemistry
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate may be used in biochemistry research to study enzyme-substrate interactions. The piperidine moiety can mimic certain biological molecules, allowing researchers to probe the active sites of enzymes and understand their mechanisms of action .
Materials Science
The compound’s potential applications in materials science include the development of new polymers or coatings. Its chemical properties could be harnessed to produce materials with specific characteristics, such as increased durability or enhanced biocompatibility .
Environmental Science
Lastly, in environmental science, research could explore the use of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in the development of environmentally friendly chemicals or processes. Its benign nature and potential for biodegradability make it an attractive option for sustainable chemistry initiatives .
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQVEYVZKAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



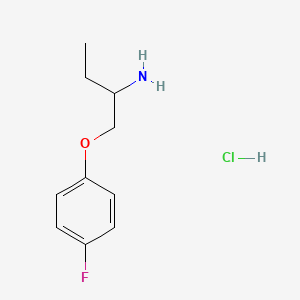
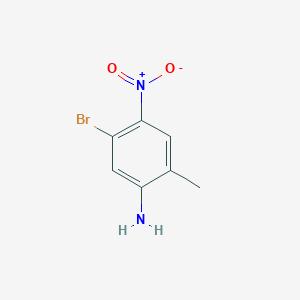
![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
